Product packaging for 3,3-Difluoro-2-phenylazetidine(Cat. No.:CAS No. 915190-94-2)

3,3-Difluoro-2-phenylazetidine

Cat. No.: B2425257
CAS No.: 915190-94-2
M. Wt: 169.175
InChI Key: SXIWYYFFWQSQIJ-UHFFFAOYSA-N
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Description

Strategic Significance of Azetidine (B1206935) Heterocycles in Modern Organic Synthesis

Azetidines, as saturated four-membered nitrogen-containing heterocycles, are valuable motifs in organic synthesis and medicinal chemistry. nih.govacs.org Their significance stems from their presence in a variety of natural products and biologically active compounds. rsc.org The inherent ring strain of the azetidine core, while posing synthetic challenges, also imparts unique reactivity that can be harnessed for further chemical transformations. nih.govrsc.org This makes them not only targets of synthesis themselves but also versatile building blocks for the construction of more complex acyclic and heterocyclic systems. rsc.org

The constrained, three-dimensional structure of the azetidine ring is increasingly sought after in drug discovery. tcichemicals.com Compared to their more common five- and six-membered counterparts like pyrrolidines and piperidines, azetidines offer a more rigid scaffold, which can lead to improved metabolic stability and superior physicochemical properties in drug candidates. rsc.orgchemrxiv.org Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized azetidines is an active and important area of research. nottingham.ac.ukresearchgate.net Synthetic strategies often involve intramolecular cyclizations, [2+] photocycloadditions, and other modern synthetic methodologies to construct the strained four-membered ring. rsc.orgresearchgate.netspringernature.com

The Foundational Impact of Fluorine Substitution on Heterocyclic Systems

The introduction of fluorine into organic molecules, particularly heterocyclic systems, has a profound effect on their chemical and physical properties. nih.gov Fluorine is the most electronegative element, and its substitution for hydrogen can lead to significant changes in a molecule's reactivity, conformation, and biological activity. cambridgemedchemconsulting.comnih.gov The replacement of hydrogen with fluorine can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and alter binding affinities with biological targets. cambridgemedchemconsulting.com

In the context of heterocyclic chemistry, gem-difluorination, where two fluorine atoms are attached to the same carbon, introduces a unique set of properties. The C-F bond is strong and the difluoromethyl group can act as a bioisostere for other functional groups like a carbonyl or an amide, which is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile. nih.govnih.gov The presence of the highly electron-withdrawing fluorine atoms can also activate adjacent positions towards nucleophilic attack or influence the regioselectivity of reactions. acs.org This makes fluorinated heterocycles highly valuable in the development of new pharmaceuticals, agrochemicals, and materials.

Contextualization of 3,3-Difluoro-2-phenylazetidine as a Distinctive Synthetic Target

This compound emerges as a distinctive synthetic target due to the convergence of the structural features discussed above: a strained azetidine ring, a gem-difluoro substitution, and a phenyl group at a stereocenter. This specific combination of functionalities makes it a valuable scaffold for medicinal chemistry and a challenging yet rewarding target for synthetic chemists. The phenyl group at the C2 position and the gem-difluoro group at the C3 position create a molecule with a defined three-dimensional structure and unique electronic properties.

The synthesis of this compound is not trivial and likely requires a multi-step approach. Plausible synthetic strategies can be envisioned based on established methodologies for similar structures. One potential route could involve the [2+2] cycloaddition of an imine with a difluorinated alkene, a strategy that has been employed for the synthesis of other fluorinated azetidines. mdpi.com Photochemical methods, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene, also present a viable pathway to the azetidine core. rsc.org

Another approach could start from a precursor like phenylalanine, where the phenyl and amino groups are already in place. google.comrsc.org Cyclization of a suitably modified phenylalanine derivative, followed by a fluorination step, could yield the target molecule. The introduction of the gem-difluoro group can be challenging, but methods using difluorocarbene or other specialized fluorinating agents on appropriate precursors have been developed for other heterocyclic systems. researchgate.net

The resulting this compound is a versatile building block. The secondary amine of the azetidine ring can be further functionalized, and the phenyl group can be modified to explore structure-activity relationships in drug discovery programs. The presence of the difluoro group is expected to enhance lipophilicity and metabolic stability, making it an attractive fragment for incorporation into larger, more complex molecules. nih.gov

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₉H₉F₂N
Molecular Weight 169.18 g/mol
IUPAC Name This compound
CAS Number 915190-94-2

The following table outlines potential synthetic approaches for this compound based on known methodologies for analogous compounds:

Synthetic ApproachDescriptionKey Intermediates/Reagents
[2+2] Cycloaddition Reaction between an imine derived from benzaldehyde (B42025) and an amine with a difluorinated alkene.Benzaldehyde, amine, 1,1-difluoroethene
Photochemical Synthesis Aza Paternò–Büchi reaction involving the photochemical cycloaddition of an imine and an alkene.Imine, alkene, photosensitizer
From Phenylalanine Cyclization of a phenylalanine derivative followed by fluorination.Phenylalaninol, fluorinating agent (e.g., DAST)
Difluorocarbene Chemistry Reaction of an appropriate alkene precursor with a source of difluorocarbene.Styrene derivative, difluorocarbene source (e.g., TMSCF₃)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B2425257 3,3-Difluoro-2-phenylazetidine CAS No. 915190-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-2-phenylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)6-12-8(9)7-4-2-1-3-5-7/h1-5,8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIWYYFFWQSQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Difluoro 2 Phenylazetidine and Analogous Difluoroazetidine Systems

De Novo Synthesis of the 3,3-Difluoroazetidine (B2684565) Core

The creation of the 3,3-difluoroazetidine ring system from acyclic precursors, known as de novo synthesis, is a fundamental approach. beilstein-journals.org This strategy can be broadly categorized into cycloaddition reactions that form the four-membered ring in a single step and intramolecular cyclizations of appropriately functionalized linear precursors.

Cycloaddition Reactions for Azetidine (B1206935) Ring Formation

Cycloaddition reactions offer a powerful and convergent means to assemble the azetidine ring. Various modes of cycloaddition, including [2+2], formal [3+1], and [3+2] pathways, have been explored for the synthesis of azetidine and its derivatives.

The Staudinger synthesis, a classic [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a widely utilized method for the construction of β-lactams (2-azetidinones), which can be precursors to azetidines. mdpi.comresearchgate.netresearchgate.net This reaction typically proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate that subsequently cyclizes. mdpi.com The stereochemical outcome of the Staudinger reaction can be influenced by reaction conditions and the nature of the substituents on both the ketene and the imine. researchgate.net

For the synthesis of 3,3-difluoroazetidines, a key adaptation of this method involves the use of a difluoroketene or a synthetic equivalent. For instance, the reaction of an imine with a difluoroacetyl halide in the presence of a base can generate a difluoroketene in situ, which then undergoes cycloaddition to yield a 3,3-difluoro-2-azetidinone. mdpi.comresearchgate.net Subsequent reduction of the carbonyl group would then afford the desired 3,3-difluoroazetidine.

Recent developments have focused on enhancing the efficiency and stereoselectivity of these cycloadditions. For example, the use of specific catalysts or chiral auxiliaries can lead to the formation of enantioenriched β-lactams. researchgate.net Furthermore, variations of the Staudinger reaction, such as those employing N-sulfonylimines, have been shown to produce azetidines directly under photosensitized conditions. nih.gov

Table 1: Examples of [2+2] Cycloaddition for Azetidinone Synthesis

Ketene PrecursorImineProductNotes
Dichloroacetyl chlorideSubstituted Imines3,3-dichloro-2-azetidinonesAnalogous to difluoro systems
Difluoroacetic Anhydride (B1165640)N-aryl imines3,3-difluoro-2-azetidinonesIn situ ketene formation
Methoxyacetyl chlorideVarious Imines3-methoxy-2-azetidinonesDemonstrates substituent effects

This table is illustrative and provides examples of related reactions that inform the synthesis of difluorinated analogues.

While less common for azetidine synthesis, formal [3+1] cycloadditions represent a potential strategy. These reactions typically involve the combination of a three-atom component and a one-atom component to form the four-membered ring. In the context of 3,3-difluoroazetidines, this could conceptually involve the reaction of a difluorinated three-carbon synthon with an amine-derived one-atom component. While specific examples for 3,3-difluoro-2-phenylazetidine are not prevalent in the literature, this approach remains a theoretical possibility for future synthetic exploration.

[3+2] cycloaddition reactions, particularly those involving azomethine ylides, are a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govmdpi.comacs.orgnih.gov However, under certain conditions or with specific substrates, these reactions can lead to the formation of azetidine scaffolds. For instance, the reaction of aziridines with certain dipolarophiles can proceed through a [3+2] cycloaddition mechanism, where the aziridine (B145994) acts as a three-atom component. researchgate.net

While direct [3+2] cycloadditions leading to 3,3-difluoroazetidines are not extensively documented, the versatility of this reaction class suggests its potential applicability. The development of new dipolarophiles and fluorinated 1,3-dipoles could open avenues for the synthesis of these target molecules.

Intramolecular Cyclization Pathways of Fluorinated Precursors

An alternative to building the azetidine ring through intermolecular reactions is the cyclization of a pre-assembled, fluorinated acyclic precursor. This approach offers good control over the substitution pattern of the final product.

A notable method for the synthesis of aziridines involves the ring-closure of vicinal amino alcohols or related compounds. organic-chemistry.org This concept can be extended to the synthesis of azetidines. Specifically, the intramolecular cyclization of β-fluoro-β-chloroamines or their synthetic equivalents presents a viable route to the 3-fluoroazetidine (B1273558) core. While the direct application to this compound is a more complex transformation, the underlying principle of nucleophilic displacement of a leaving group by an amine to form the four-membered ring is a key synthetic strategy.

The regioselectivity of such ring-opening and closing reactions is a critical factor, often influenced by the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn The development of efficient methods for the regio- and stereoselective fluorination of acyclic precursors is therefore crucial for the success of this strategy. rsc.org

Utility of Fluorinated β-Lactams as Synthetic Intermediates

Fluorinated β-lactams, or azetidin-2-ones, are versatile precursors for the synthesis of 3,3-difluoroazetidines. A common approach involves the reduction of the β-lactam carbonyl group. For instance, 3,3-difluoroazetidin-2-ones can be synthesized through a Reformatsky-type reaction between aldimines and ethyl bromodifluoroacetate. Subsequent reduction of the lactam carbonyl with a reagent like monochlorohydroalane yields the corresponding 3,3-difluoroazetidines. researchgate.net

The Staudinger ketene-imine cycloaddition is another powerful method for constructing the β-lactam ring system, which can then be further modified. nih.gov While numerous studies have focused on the functionalization of the β-lactam core, particularly at the C3 and C4 positions using metal-catalyzed cross-coupling reactions, the reduction to the corresponding azetidine is a key transformation. nih.govresearchgate.net

Building Block Approaches Utilizing Readily Available Fluorinated Synthons

The use of readily available fluorinated building blocks is a cornerstone of modern fluorine chemistry, enabling the direct incorporation of fluorine or fluorinated moieties into target molecules. researchgate.net For the synthesis of difluoroazetidines, this approach often involves the use of small, commercially available or easily synthesized fluorinated molecules.

One such strategy employs fluoroalkylated α,β-unsaturated imines as synthons. These can undergo regioselective addition reactions with various reagents to construct the azetidine ring or other heterocyclic systems. nih.gov Another approach utilizes β,β-difluoro peroxides as C2-building blocks in annulation reactions with pyridinium (B92312) ylides to form functionalized indolizines, showcasing the versatility of these fluorinated synthons. mdpi.com The development of novel fluorinated building blocks, such as those derived from halofluorination reactions, further expands the toolbox for synthesizing complex fluorinated molecules. nih.gov Precursor-directed biosynthesis, which uses the cellular machinery of microorganisms to incorporate fluorinated building blocks into natural products, represents an emerging and sustainable approach. nih.gov

Strain-Release Reactions of Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. nih.govbris.ac.uk The inherent ring strain of the ABB skeleton provides a strong thermodynamic driving force for ring-opening and functionalization.

One common strategy involves the N-activation of azabicyclo[1.1.0]butyl carbinols. Treatment with reagents like trifluoroacetic anhydride can trigger a semipinacol rearrangement to afford keto-1,3,3-substituted azetidines. nih.govresearchgate.netnih.gov Alternatively, these carbinols can be converted to spiroepoxy azetidines. nih.govresearchgate.netnih.gov The reaction pathway is often dictated by the nature of the activating agent. nih.govnih.gov

Furthermore, ABB-tethered (hetero)aryls can undergo strain-release-driven Friedel–Crafts spirocyclization to generate azetidine spiro-tetralins. d-nb.info This method highlights the potential for creating complex, three-dimensional scaffolds from relatively simple starting materials. Recent advancements have also demonstrated the synthesis of pentafluorosulfanylated azetidines from ABBs via energy transfer photocatalysis, showcasing the expanding utility of this methodology. acs.org

Stereoselective Synthesis of this compound

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains a stereocenter at the C2 position, stereoselective synthetic methods are crucial for obtaining enantiomerically pure compounds. smolecule.com

Diastereoselective Approaches for Aryl Substitution at C2

The diastereoselective synthesis of 2-arylazetidines has been achieved through various methods. A general and scalable two-step method starting from simple building blocks allows for the regio- and diastereoselective formation of the azetidine ring. researchgate.netsemanticscholar.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. researchgate.net

In the context of piperidines, which share some synthetic strategies with azetidines, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been developed. These methods rely on key reactions to control the relative stereochemistry at the C3 and C4 positions, which could be adapted for azetidine synthesis. figshare.com

Enantioselective Methodologies for Chiral Azetidine Systems

Enantioselective synthesis of chiral azetidines can be achieved through several catalytic approaches. Asymmetric organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool. nih.govyoutube.com For example, chiral base-catalyzed reactions can enantioselectively transform precursors into chiral azetidine derivatives. nih.gov

Another effective strategy is the [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex. This method provides enantioenriched exo-imido azetidines in good yields and high enantioselectivity. acs.org Gold-catalyzed intermolecular oxidation of alkynes offers a flexible and stereoselective route to chiral azetidin-3-ones, which can serve as versatile intermediates for further functionalization. nih.gov

Late-Stage Functionalization Strategies for Difluoroazetidines

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. nih.govnih.govnih.govscispace.com This approach allows for the rapid generation of analogs of a lead compound without the need for de novo synthesis. nih.govscispace.com

For difluoroazetidines, LSF can be used to modify the scaffold and explore structure-activity relationships. C-H functionalization is a particularly attractive LSF strategy, enabling the direct conversion of C-H bonds into new functional groups. nih.gov For instance, rhodium-carbenoid insertion can be used for the intermolecular C-H functionalization of complex molecules, including those with amine functionalities. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used for LSF, allowing for the introduction of various substituents onto the azetidine ring or appended functional groups. researchwithrutgers.com Furthermore, LSF can involve the introduction of fluorine itself. For example, C-H fluorination followed by nucleophilic aromatic substitution can be used to functionalize heteroaromatic systems. berkeley.edu

Reaction Mechanisms in the Formation and Transformation of 3,3 Difluoro 2 Phenylazetidine

Mechanistic Investigations of Azetidine (B1206935) Ring Closure Reactions

The construction of the strained four-membered azetidine ring is a challenging synthetic endeavor. Various mechanistic pathways have been explored for the synthesis of azetidines, and these can be adapted for the preparation of their fluorinated analogues like 3,3-Difluoro-2-phenylazetidine.

Elucidation of Stepwise vs. Concerted Cycloaddition Mechanisms

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems. For the formation of azetidine rings, [2+2] and [3+2] cycloadditions are particularly relevant. The mechanism of these reactions, whether they proceed in a single concerted step or through a stepwise pathway involving intermediates, is a subject of detailed investigation.

In the context of forming a this compound ring via a [2+2] cycloaddition between a difluoroalkene and an imine, the reaction can theoretically proceed through either a concerted or a stepwise mechanism. Current time information in Bangalore, IN.researchgate.net Concerted [2+2] cycloadditions are often photochemically allowed, while thermal reactions may be forbidden by the Woodward-Hoffmann rules. Current time information in Bangalore, IN. However, the presence of fluorine atoms can significantly influence the reaction pathway.

Computational studies on related systems, such as the cycloaddition of tetrafluoroethylene (B6358150) with butadiene, have shown that a stepwise diradical mechanism is often kinetically preferred over a concerted path for fluorinated reactants. researchgate.net This preference is attributed to the electronic effects of the fluorine atoms, which can stabilize radical intermediates. Similarly, the reaction of an imine with a 1,1-difluoroalkene to form the azetidine ring likely proceeds through a stepwise mechanism involving a zwitterionic or diradical intermediate. The phenyl group at the 2-position of the target molecule would further stabilize such an intermediate through resonance.

[3+2] cycloaddition reactions, for example between an azide (B81097) and a difluorinated alkene followed by nitrogen extrusion, also provide a route to azetidines. Mechanistic studies on the [3+2] cycloaddition of azides to nitroolefins have revealed a rate-limiting cycloaddition step that proceeds through an asynchronous transition state. nih.govpatonlab.com Similar asynchronous, stepwise character can be anticipated in the formation of a difluorinated five-membered ring precursor to this compound.

Cationic Rearrangement Pathways in Fluorinated Cyclobutene (B1205218) Conversions

Cationic rearrangements offer another strategic approach to the synthesis of azetidines. The conversion of fluorinated cyclobutene derivatives can be a viable route to this compound. For instance, the reaction of difluorocarbene with a 1-phenyl-2-substituted cyclobutene could generate a difluorinated bicyclo[2.1.0]pentane intermediate, which upon rearrangement could lead to a substituted benzene (B151609) ring or, under different conditions, potentially be channeled towards an azetidine synthesis. nih.gov

More directly, the rearrangement of 4-amino-4-phenyl-butan-2-ol derivatives upon treatment with mesyl chloride proceeds through an azetidinium cation intermediate. researchgate.net This type of 1,3-rearrangement, involving a double inversion of stereocenters, highlights the role of cationic intermediates in forming the azetidine ring. In the context of this compound, a precursor such as a difluorinated amino alcohol could undergo a similar acid-catalyzed cyclization and rearrangement to form the target molecule. Computational studies on complex cationic rearrangements have demonstrated the power of predicting reaction outcomes by analyzing networks of possible mechanistic steps. nih.gov

Nucleophilic Substitution Mechanisms in Azetidine Ring Construction

The intramolecular nucleophilic substitution of a γ-haloamine is a classic and effective method for constructing the azetidine ring. researchgate.net For the synthesis of this compound, a precursor bearing a leaving group (e.g., a halogen or a sulfonate ester) on the carbon that will become C4 and a nucleophilic nitrogen atom can undergo an intramolecular S_N2 reaction to form the four-membered ring.

The synthesis of N-protected 3,3-difluoroazetidin-2-ones has been achieved through a two-step process involving a Reformatsky-type reaction to create a β-amino ester, followed by an intramolecular cyclization under basic conditions. researchgate.net This cyclization is a nucleophilic attack of the nitrogen on the carbonyl carbon. Subsequent reduction of the lactam would yield the corresponding azetidine.

Furthermore, enantioselective ring-opening of azetidinium triflates with a fluoride (B91410) source, such as CsF, has been demonstrated to produce enantioenriched γ-fluoroamines. acs.org This highlights a nucleophilic substitution on the azetidine ring itself. The reverse reaction, an intramolecular nucleophilic substitution, is a key step in the formation of the ring. The synthesis of azetidines via intramolecular aminolysis of epoxy amines, catalyzed by lanthanide triflates, also proceeds through a nucleophilic attack of the amine on one of the epoxide carbons. frontiersin.org The regioselectivity of this attack is highly dependent on the catalyst and the substrate's stereochemistry.

Mechanistic Impact of Geminal Difluorination

The presence of a geminal difluoro group at the 3-position of the azetidine ring has profound stereoelectronic consequences that influence the molecule's reactivity and the mechanisms of its formation and transformations.

Electronic Effects on Electrophilic and Nucleophilic Reactivity

The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the azetidine ring, particularly at the adjacent C2 and C4 carbons. As a result, the electrophilicity of these carbons is enhanced, making them more susceptible to nucleophilic attack.

Conversely, the gem-difluoro group decreases the basicity of the nitrogen atom. nih.gov This is due to the inductive withdrawal of electron density, which makes the lone pair on the nitrogen less available for protonation or for acting as a nucleophile. This reduced basicity can be advantageous in preventing undesired side reactions that might occur with more basic non-fluorinated azetidines.

Computational studies on the effect of fluorine substitution on the reactivity of aziridines, a related strained heterocycle, have shown a dramatic increase in the rate of nucleophilic ring-opening. researchgate.net A similar enhancement of reactivity towards nucleophiles can be expected for this compound compared to its non-fluorinated counterpart. The gem-difluorination can also influence the regioselectivity of ring-opening reactions.

The table below summarizes the expected electronic effects of the gem-difluoro group on the reactivity of this compound.

PropertyEffect of Gem-DifluorinationMechanistic Implication
Nitrogen Basicity DecreasedReduced propensity for N-protonation or N-alkylation under certain conditions.
C2/C4 Electrophilicity IncreasedEnhanced reactivity towards nucleophilic attack at these positions.
Ring Strain Potentially alteredMay influence the thermodynamics and kinetics of ring-opening reactions.
Conformational Preference InfluencedCan affect the approach of reactants and the stereochemical outcome of reactions.

Influence on Transition State Stabilization and Reaction Selectivity

The electronic effects of the gem-difluoro group also play a crucial role in stabilizing or destabilizing transition states, thereby influencing reaction rates and selectivity. In reactions involving the formation of a negative charge in the transition state, such as nucleophilic attack on the ring, the electron-withdrawing fluorine atoms can provide significant stabilization. rsc.orgsci-hub.se

For instance, in the nucleophilic ring-opening of the azetidine, the transition state would involve the partial formation of a new bond with the nucleophile and partial breaking of a C-N bond, leading to a build-up of negative charge on the nitrogen or the carbon being attacked. The gem-difluoro group can stabilize this developing negative charge through its inductive effect, thus lowering the activation energy of the reaction.

The stereochemical outcome of reactions involving this compound can also be controlled by the fluorine atoms. The steric bulk of the fluorine atoms, although not large, combined with their strong electronic effects, can direct the approach of incoming reagents, leading to high diastereoselectivity. In enzymatic reactions, fluorinated analogues can act as transition state analogue inhibitors, where the fluorinated group mimics the charge distribution of the transition state, leading to tight binding to the enzyme's active site. nih.govresearchgate.net While not directly a reaction mechanism of the compound itself, this illustrates the profound influence of fluorine on transition state interactions.

The following table outlines the influence of gem-difluorination on transition states and selectivity.

AspectInfluence of Gem-DifluorinationExample
Transition State Energy Stabilization of anionic characterLower activation energy for nucleophilic attack on the azetidine ring.
Reaction Regioselectivity Directing effectPreferential attack at a specific carbon atom of the ring due to electronic polarization.
Reaction Stereoselectivity Conformational locking/directingGuiding the facial selectivity of approaching reagents.

Reaction Mechanisms of Azetidine Ring Opening and Derivatization

The reactivity of the this compound ring is characterized by its susceptibility to ring-opening and derivatization reactions, which are influenced by the substitution pattern and the presence of the activating phenyl group and electron-withdrawing fluorine atoms. The strain of the four-membered ring, coupled with the electronic effects of its substituents, dictates the mechanistic pathways of its transformations.

One notable transformation of a related azetidine system involves the acid-catalyzed ring-opening isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines. mdpi.com While this specific reaction has been detailed for a non-fluorinated analogue, the proposed mechanism offers significant insight into the potential reactivity of this compound under similar conditions. The isomerization is believed to proceed via a regioselective SN2-type nucleophilic attack. mdpi.com In this mechanism, the process is initiated by the protonation of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons. The amide oxygen then acts as an intramolecular nucleophile, attacking the more activated C2 position, which is benzylic and thus more susceptible to nucleophilic attack than the sterically hindered C4 position. mdpi.com This attack leads to the cleavage of the C2-N bond and the formation of a five-membered oxazoline (B21484) ring. The presence of two fluorine atoms at the C3 position in this compound would likely influence the electronics and conformation of the ring, potentially affecting the rate and stereochemical outcome of such a transformation.

The derivatization of the azetidine ring can also be achieved through various reactions that maintain the core structure. For instance, the synthesis of 3,3-difluoroazetidines has been accomplished through the reduction of 3,3-difluoroazetidin-2-ones, which are themselves formed from a Reformatsky-type reaction. researchgate.net This indicates that the difluorinated azetidine skeleton is stable to certain reductive conditions, allowing for functional group manipulation at other positions.

Further derivatization can be envisioned through reactions targeting the olefinic bond in related systems. For example, the reactions of 3,3-difluoro-2-exo-methylidene indolines, which share the gem-difluoro motif adjacent to a reactive site, have been extensively studied. researchgate.net A wide array of metal-catalyzed and metal-free reactions have been shown to form new carbon-carbon, carbon-heteroatom, and carbon-hydrogen bonds, demonstrating the versatility of such fluorinated scaffolds. researchgate.net These reactions include palladium, rhodium, and copper-catalyzed processes. researchgate.net While not directly on the azetidine ring itself, this research suggests that if a suitable functional group were present on the this compound core, a broad range of derivatizations would be mechanistically feasible.

The table below summarizes the key mechanistic aspects of ring-opening and derivatization reactions relevant to the this compound scaffold, based on studies of analogous compounds.

Reaction Type Proposed Mechanism Key Intermediates/Transition States Influencing Factors Relevant Analogue
Ring-Opening IsomerizationAcid-catalyzed SN2 intramolecular nucleophilic attackProtonated azetidine, Oxazolinium cationAcid catalyst (Brønsted or Lewis), Solvent polarity, Temperature3-Amido-2-phenyl azetidine mdpi.com
DerivatizationMetal-catalyzed cross-couplingOrganometallic intermediates (e.g., Pd(0)/Pd(II) cycle)Catalyst, Ligand, Reaction conditions3,3-Difluoro-2-exo-methylidene indoline (B122111) researchgate.net

It is important to note that the direct experimental investigation of the ring-opening and derivatization mechanisms of this compound itself is not extensively reported in the literature. The mechanisms described here are largely inferred from studies on structurally related fluorinated and non-fluorinated azetidines and other heterocyclic systems. Further research is required to fully elucidate the specific reactivity of this compound.

Conformational Analysis and Intrinsic Ring Strain of 3,3 Difluoro 2 Phenylazetidine

Theoretical and Computational Probes of Azetidine (B1206935) Conformation

Theoretical and computational methods are indispensable for elucidating the nuanced conformational preferences of azetidine systems. These approaches allow for a detailed analysis of ring geometry and the non-covalent interactions that govern substituent orientation.

The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain. Gas-phase electron diffraction studies have determined that the parent azetidine ring is characterized by a dihedral angle of 37°. rsc.org The introduction of substituents, particularly electronegative fluorine atoms, significantly influences the degree and nature of this pucker. In fluorinated systems, the ring puckering is often more pronounced. researchgate.net This effect is analogous to observations in other fluorinated heterocycles, such as proline derivatives, where difluorination has been shown to bias the ring pucker to a similar extent as their monofluorinated counterparts. nih.gov The stereoselective incorporation of fluorine can lead to dramatic and predictable changes in the physical and chemical properties of N-heterocycles. researchgate.net The introduction of a fluorine substituent can cause substantial alterations in the preferred conformation of a molecule. mdpi.com

A key factor governing the conformation of fluorinated azetidines is the presence of a stabilizing charge-dipole interaction between the carbon-fluorine (C-F) bond and the nitrogen atom. researchgate.net This interaction, which is a type of non-covalent electrostatic force, is particularly significant when the nitrogen atom is protonated or bears a positive charge (N+). researchgate.net Charge-dipole interactions are generally stronger than van der Waals forces at longer distances. scilit.com The favorable interaction between the C–F dipole and the charged nitrogen atom can enforce a specific ring conformation. researchgate.net For this stabilizing gauche effect to occur, the C-F and C-N bonds must be properly aligned. researchgate.net This phenomenon has been observed not only in azetidines but also in larger, more flexible N-heterocycles like pyrrolidines and piperidines, demonstrating its general importance in conformational analysis. researchgate.netnih.gov The stabilization of a specific conformer through these electrostatic interactions can be quantitatively predicted using molecular mechanics calculations. nih.gov

Quantification and Analysis of Ring Strain Energy in Difluoroazetidines

The azetidine ring possesses significant ring-strain energy, a thermodynamic property that profoundly impacts its stability, rigidity, and chemical reactivity. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com This strain arises primarily from bond angle deviation from ideal tetrahedral geometry and torsional strain. swarthmore.edu

The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net In stark contrast, five- and six-membered saturated nitrogen heterocycles are significantly less strained. Pyrrolidine has a much lower ring-strain energy of about 5.8 kcal/mol, while piperidine (B6355638) is considered essentially strain-free. researchgate.net Computational studies on various saturated heterocycles provide further comparative data, highlighting the unique energetic status of the azetidine core. osti.gov While specific calculations for 3,3-difluoro-2-phenylazetidine are not broadly published, fluorine substitution is known to modulate ring strain, though the fundamental high-strain nature of the four-membered ring persists. osti.govsmolecule.com

Comparative Ring Strain Energies of Saturated Heterocycles

CompoundRing SizeRing Strain Energy (kcal/mol)Reference
Piperidine6-membered~0 researchgate.net
Pyrrolidine5-membered5.8 researchgate.net
Cyclobutane4-membered26.4 researchgate.net
Azetidine4-membered25.2 researchgate.net
Aziridine3-membered26.7 researchgate.net

A direct consequence of the high ring-strain energy in azetidines is a significant increase in molecular rigidity. researchgate.net This inherent strain endows the azetidine ring with a structurally well-defined and rigid scaffold, which limits conformational flexibility. researchgate.netnih.gov This rigidity is a key feature that makes azetidines privileged structures in medicinal chemistry, as a constrained conformation can lead to more specific and productive interactions with biological targets. nih.gov The cis-ring geometry of some substituted azetidines makes them inherently concave and rigid, a feature exploited in the design of ligands for catalysis. nih.gov

Conformational Dynamics of the 2-Phenyl Substituent in Difluoroazetidines

The conformational orientation of the 2-phenyl group in this compound is inextricably linked to the puckered nature of the azetidine ring. The inherent rigidity of the difluorinated four-membered ring, governed by the factors described above, restricts the rotational freedom of the C2-phenyl bond. The phenyl group is typically fixed in a trans configuration relative to the nitrogen lone pair. smolecule.com The strong ring pucker and the potential for intramolecular interactions, such as the C-F…N charge-dipole effect, create a well-defined conformational energy minimum. researchgate.net This results in a preferred orientation of the phenyl ring relative to the heterocyclic core. A comprehensive understanding of the precise torsional angles and the energy barrier to rotation would necessitate specific computational modeling and advanced spectroscopic analysis, such as Nuclear Overhauser Effect (NOE) studies.

Advanced Computational Studies on 3,3 Difluoro 2 Phenylazetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these methods model the electronic structure, providing a basis for predicting molecular geometry, stability, and reactivity. researchgate.netmdpi.com For 3,3-Difluoro-2-phenylazetidine, such calculations are crucial for elucidating the effects of the gem-difluoro group and the phenyl substituent on the azetidine (B1206935) ring.

The introduction of two highly electronegative fluorine atoms at the C3 position significantly polarizes the C-F bonds, creating a strong dipole moment. smolecule.com This has a profound inductive effect on the four-membered ring, influencing its geometry and the reactivity of neighboring atoms. Quantum chemical methods can precisely quantify these electronic effects. Calculations performed using ab initio or Density Functional Theory (DFT) can determine optimized molecular geometries, atomic charges, and orbital energies. researchgate.netijrte.org

Table 1: Representative Data from Quantum Chemical Calculations Note: The following data is illustrative, representing typical outputs from quantum chemical calculations on molecules containing similar functional groups. Specific values for this compound would require dedicated computation.

PropertyCalculated ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates high molecular polarity due to fluorine atoms. researchgate.net
HOMO Energy~ -7.0 eVRelates to the molecule's ability to donate electrons.
LUMO Energy~ -0.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 6.5 eVA large gap suggests high kinetic stability. researchgate.net
Net Atomic Charge (N)NegativeIndicates a nucleophilic site at the nitrogen atom. researchgate.net
Net Atomic Charge (F)Highly NegativeConfirms the strong electron-withdrawing nature of fluorine. researchgate.net

These calculations provide a detailed picture of the molecule's electronic landscape, forming the foundation for more advanced reactivity and pathway predictions. aps.org

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating chemical reactions. nih.gov Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. nih.govnih.gov For this compound, DFT is instrumental in elucidating potential reaction pathways, identifying transition states, and calculating activation energies. researchgate.netresearchgate.net

A typical DFT study of a reaction mechanism involves the following steps:

Geometry Optimization: The 3D structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations. nih.gov

Transition State (TS) Search: The structure of the highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the energy of the TS determines the reaction rate.

Energy Calculation: The energies of all optimized structures (reactants, transition states, intermediates, and products) are calculated to construct a reaction energy profile. pku.edu.cn The difference in energy between the reactants and the transition state is the activation energy barrier. pku.edu.cn

For example, DFT could be used to model the N-alkylation or N-acylation of this compound. The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and under what conditions. researchgate.net Various functionals, such as B3LYP or M06-2X, can be employed, with the choice depending on the specific system and the interactions being studied. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.netnih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

An MEP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for an electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue/Green: Regions of positive potential, which are electron-poor. These are the most likely sites for a nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, an MEP map would likely reveal:

A region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons, identifying it as a primary nucleophilic and hydrogen-bond accepting site.

Regions of positive potential (blue) around the N-H proton, making it a potential hydrogen-bond donor site.

The electron-withdrawing fluorine atoms would pull electron density away from the C3 carbon, potentially creating a slightly positive region nearby, although the fluorine atoms themselves would show negative potential.

The phenyl ring would exhibit a region of negative potential (pi-electrons) above and below the plane of the ring. nih.gov

This visual information allows chemists to quickly assess the molecule's reactive hotspots and predict its intermolecular interaction patterns. nih.govresearchgate.net

Computational Modeling of Stereoselectivity and Regioselectivity in Synthesis

Computational modeling is a powerful asset for predicting and understanding the outcomes of stereoselective and regioselective reactions. By calculating the energies of different transition states that lead to different isomers, chemists can predict which product will be favored. nih.gov

In the synthesis of substituted azetidines, stereoselectivity is paramount. For this compound, which has a stereocenter at the C2 position, computational models can explain why one enantiomer or diastereomer might be formed preferentially. smolecule.com This is often achieved by modeling the reaction in the presence of a chiral catalyst or auxiliary.

The process involves:

Building computational models of the transition states for all possible stereoisomeric pathways.

Optimizing the geometry of each transition state using methods like DFT.

Calculating the Gibbs free energy of activation (ΔG‡) for each pathway.

The pathway with the lowest activation energy will be the most favorable, and the ratio of products can be predicted from the energy difference between the competing transition states (ΔΔG‡). For example, in a reaction forming the azetidine ring, modeling could show that a specific approach of the reactants is sterically or electronically favored, leading to the observed stereoselectivity. nih.gov The presence of the bulky phenyl group and the polar C-F bonds are critical factors that would be explicitly included in such models to accurately predict the stereochemical outcome.

Theoretical Insights into Non-Covalent Interactions within Difluoroazetidine Systems

Non-covalent interactions (NCIs) are the subtle forces between molecules, or within a single molecule, that dictate crystal packing, protein-ligand binding, and conformational preferences. nih.govnih.gov While weaker than covalent bonds, their cumulative effect is significant. nih.gov For difluoroazetidine systems, key NCIs include hydrogen bonds, halogen bonds, and π-stacking interactions.

Theoretical methods provide profound insights into these forces:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between atoms. The properties of these BCPs can confirm the presence of a non-covalent interaction (like a hydrogen bond) and quantify its strength. nih.govrsc.org

Non-Covalent Interaction (NCI) Plot: This is a visualization technique that highlights regions of space where non-covalent interactions occur. It can distinguish between stabilizing hydrogen bonds and destabilizing steric clashes. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT): This computationally intensive method can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This provides a detailed understanding of the nature of the forces holding a molecular complex together.

In this compound, the N-H group can act as a hydrogen bond donor, while the nitrogen lone pair and the fluorine atoms can act as acceptors. The phenyl ring can participate in π-stacking or C-H•••π interactions. nih.gov Theoretical studies can quantify the strength and geometry of these interactions, explaining, for instance, how these molecules arrange themselves in a crystal lattice. rsc.org

Force Field Development and Molecular Mechanics for Conformational Analysis

While quantum mechanics provides high accuracy, it is computationally expensive, especially for large systems or long simulations. nih.gov Molecular Mechanics (MM) offers a faster alternative by treating atoms as balls and bonds as springs, governed by a set of equations and parameters known as a force field. researchgate.netuiuc.edu

A force field is the heart of MM and molecular dynamics (MD) simulations. It defines the potential energy of a system as a function of its atomic coordinates. researchgate.net The energy function includes terms for:

Bond stretching

Angle bending

Torsional (dihedral) angles

Non-bonded interactions (van der Waals and electrostatic) uiuc.edu

Table 2: Components of a Typical Molecular Mechanics Force Field

Interaction TermMathematical Form (Conceptual)Parameters Needed
Bond Stretching½ kb(b - b₀)²Force constant (kb), equilibrium length (b₀)
Angle Bending½ kθ(θ - θ₀)²Force constant (kθ), equilibrium angle (θ₀)
TorsionalΣ Vn[1 + cos(nφ - δ)]Barrier height (Vn), periodicity (n), phase (δ)
Van der WaalsLennard-Jones PotentialWell depth (ε), van der Waals radius (σ)
ElectrostaticCoulomb's LawPartial atomic charges (q)

Developing a force field for a novel molecule like this compound requires careful parameterization. nih.gov This involves fitting the force field parameters to reproduce high-quality quantum chemical data or experimental results. uiuc.edu For instance, the torsional parameters governing rotation around the C2-N and C2-C(phenyl) bonds would be adjusted to match the rotational energy profile calculated by DFT. nih.gov

Once a reliable force field is developed, it can be used to perform conformational analysis on the molecule, rapidly exploring the vast number of possible 3D shapes to identify low-energy, stable conformers. This is crucial for understanding how the molecule might fit into a receptor binding site or how it behaves in solution. rsc.org

Structure Reactivity Relationship Studies of 3,3 Difluoro 2 Phenylazetidine and Its Derivatives

Influence of Fluorine Substitution Pattern on Azetidine (B1206935) Reactivity

The reactivity of the azetidine ring is significantly influenced by its substituents. While the parent azetidine is considerably more stable and less reactive than its three-membered counterpart, aziridine (B145994), the introduction of strongly electronegative fluorine atoms dramatically alters this characteristic. nih.govresearchgate.netacs.orgrsc.org The gem-difluoro group at the C3 position in 3,3-difluoro-2-phenylazetidine exerts a powerful electron-withdrawing inductive effect.

This substitution has several key consequences:

Ring Activation : The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the ring carbons, particularly C2 and C4, making the azetidine more susceptible to nucleophilic attack and ring-opening reactions. nih.gov While azetidines are generally less reactive than N-acyl or N-sulfonyl activated aziridines, this difluorination increases their reactivity to a level comparable to these activated systems. acs.org

Increased Lipophilicity : The presence of fluorine atoms generally increases a molecule's lipophilicity (logP). researchgate.net This is a critical parameter in drug design, as it affects solubility, membrane permeability, and plasma protein binding. The difluorination in this compound enhances its lipophilicity compared to its non-fluorinated analog. smolecule.com

Lowered Basicity (pKa) : Fluorination in proximity to an amine nitrogen atom lowers its basicity (pKa). nih.gov This modulation is crucial for optimizing the pharmacokinetic profiles of drug candidates, as it can reduce off-target effects associated with highly basic centers. nih.gov

Table 1: Comparison of Physicochemical Properties Influenced by Fluorine Substitution
CompoundKey Structural FeatureExpected Impact on ReactivityExpected Impact on pKaExpected Impact on Lipophilicity
AzetidineUnsubstituted RingLow reactivity, requires activation researchgate.netacs.orgBaselineLow
2-Phenylazetidine (B1581345)C2-Phenyl GroupIncreased reactivity at C2 due to potential stabilization of cationic intermediates acs.orgSlightly lower than azetidineIncreased
This compoundC3-gem-difluoro GroupSignificantly increased reactivity toward nucleophiles acs.orgsmolecule.comSignificantly lower than azetidine nih.govSignificantly increased researchgate.netsmolecule.com

Impact of 2-Phenyl Group Stereochemistry on Chemical Transformations

The stereochemistry of the 2-phenyl group is a critical determinant of the molecule's three-dimensional shape and, consequently, its interactions and chemical transformations. The synthesis of enantiomerically pure C2-substituted azetidines is a key focus, as the specific configuration (R or S) is often crucial for biological activity.

The phenyl group at C2 has two primary effects on reactivity:

Electronic Stabilization : The benzene (B151609) ring can stabilize a positive charge developing at the C2 position during a reaction, making this carbon a preferential site for nucleophilic attack in ring-opening reactions. acs.org This effect directs the regioselectivity of certain transformations.

Steric Influence : The bulky phenyl group directs the approach of incoming reagents. In asymmetric synthesis, chiral ligands based on the this compound scaffold can create a specific chiral environment around a metal center, enabling high enantioselectivity in reactions like hydrogenation or allylic substitution. smolecule.com

The synthesis of specific stereoisomers of substituted azetidines often relies on chiral pool starting materials, such as (R)-phenylglycinol, or the use of chiral auxiliaries. acs.orgnih.gov For instance, studies on the synthesis of azetidin-3-ones have shown that chirality can be effectively introduced and maintained throughout a reaction sequence, yielding products with high enantiomeric excess (>98% e.e.). nih.gov The stereochemical configuration of substituents dictates the pharmacological activity, as seen in studies of azetidine-2,3-dicarboxylic acids, where different stereoisomers exhibited vastly different affinities and potencies at NMDA receptors. nih.gov

Table 2: Influence of Stereochemistry on a Hypothetical Ring-Opening Reaction
Starting Material (Stereoisomer)Chiral Reagent/CatalystExpected OutcomeRationale
(R)-3,3-Difluoro-2-phenylazetidineAchiral NucleophileEnantiomerically pure ring-opened productStereospecific reaction (e.g., SN2) retains chirality.
(S)-3,3-Difluoro-2-phenylazetidineAchiral NucleophileEnantiomerically pure ring-opened product (opposite configuration to above)Stereospecific reaction retains chirality.
racemic-3,3-Difluoro-2-phenylazetidineChiral CatalystKinetic resolution, yielding one enantiomer of the product in excessThe catalyst reacts preferentially with one enantiomer of the starting material. acs.org

Systematic Derivatization for Probing Reaction Scope and Limitations

This compound serves as a versatile building block for the synthesis of more complex molecules. smolecule.com Its reactivity allows for systematic derivatization at two key positions: the nitrogen atom and the ring itself through cleavage reactions.

N-Functionalization : The secondary amine of the azetidine ring is a nucleophilic site that can be readily functionalized. Common derivatizations include N-arylation, N-alkylation, and N-acylation. For example, deprotected 2-phenylazetidine smoothly undergoes nucleophilic aromatic substitution with 1-chloro-2,4-dinitrobenzene (B32670) and reductive amination with aldehydes, demonstrating its utility in building molecular complexity. acs.org

Ring-Opening Reactions : The inherent ring strain and electronic activation by the fluorine atoms facilitate regioselective ring-opening reactions. rsc.org Treatment with acid-promoted nucleophiles, such as pyridine-HF (Olah's reagent), can lead to the formation of γ-fluorinated amines. rsc.org This highlights the capacity of the azetidine α-N–C bond to cleave under mild conditions to forge new bonds.

These derivatization strategies allow chemists to use the this compound scaffold to introduce the unique properties of fluorinated azetidines into larger, more complex structures, making it a valuable tool in drug discovery and materials science. smolecule.comnih.gov

Table 3: Examples of Derivatization Reactions on Azetidine Scaffolds
Reaction TypeReagentsProduct TypeReference Finding
N-Arylation1-Chloro-2,4-dinitrobenzene, BaseN-Aryl-2-phenylazetidineDemonstrates nucleophilic substitution at the nitrogen atom. acs.org
Reductive AminationAldehyde (e.g., 3,5-dichlorobenzaldehyde), NaBH(OAc)3N-Benzyl-2-phenylazetidine derivativeShows facile N-alkylation to introduce diverse substituents. acs.org
Ring Opening (Fluorination)Pyridine-HF (Olah's Reagent)γ-Fluorinated amineHighlights regioselective cleavage of the C2-N bond under mild conditions. rsc.org
Ring Opening (C-C Bond Formation)Organotrifluoroborates, Lewis Acidγ-Substituted amineEnables C-C bond formation via ring-opening under mild, transition-metal-free conditions. rsc.org

Design Principles for Novel Fluorinated Azetidine Analogues

The insights gained from structure-reactivity studies of this compound and related compounds provide clear principles for the rational design of new analogues for specific applications, particularly in medicinal chemistry.

Tuning Physicochemical Properties via Fluorination : The number and position of fluorine atoms are powerful tools. Gem-difluorination at the C3 position is a proven strategy to increase metabolic stability and lipophilicity while lowering the pKa of the ring nitrogen. researchgate.netsmolecule.comnih.gov This can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Controlling Reactivity and Regioselectivity : The substitution pattern dictates the reaction pathway. An aryl group at C2 can direct regioselective ring-opening at that position. rsc.orgacs.org Combining this with the activating effect of C3-fluorination allows for the targeted synthesis of specific γ-amino alcohol or amine derivatives.

Achieving Biological Specificity through Stereochemistry : Chirality is paramount for biological recognition. The design of novel analogues must incorporate a strategy for stereocontrol, as different enantiomers or diastereomers can have drastically different pharmacological effects. nih.gov The azetidine scaffold's rigidity helps to lock substituents into well-defined spatial orientations.

Vector Growth through N-Substitution : The azetidine nitrogen serves as a reliable handle for further modification. Novel analogues can be designed where the core fluorinated azetidine provides the desired physicochemical anchor and biological activity is fine-tuned by attaching various functional groups to the nitrogen. acs.orgnih.gov

By applying these principles, chemists can rationally design new fluorinated azetidine analogues with tailored properties, moving beyond serendipity to create functional molecules for targeted applications.

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-2-phenylazetidine, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis of this compound typically involves ring-closing strategies. A plausible route is nucleophilic substitution of a pre-functionalized precursor (e.g., a β-fluoroamine derivative) under controlled conditions. For systematic optimization, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical factors affecting yield . For example, low-temperature conditions (-35°C) and bases like DIPEA have been effective in analogous fluorinated heterocycle syntheses . Accelerated reaction screening using automated platforms can further refine conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR is critical for resolving fluorine environments, while 1H^{1}\text{H} NMR identifies proton coupling patterns in the azetidine ring.
  • HPLC-MS : Validates purity and molecular weight, especially when paired with high-resolution mass spectrometry (HRMS) for isotopic confirmation.
  • X-ray crystallography : Resolves stereochemical ambiguities, though fluorine’s electron-withdrawing effects may complicate crystallization. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How does the stability of this compound vary under different storage and reaction conditions?

Methodological Answer: Stability studies should assess:

  • Thermal degradation : Use thermogravimetric analysis (TGA) or accelerated aging at elevated temperatures (e.g., 40–60°C).
  • Hydrolytic sensitivity : Test in aqueous buffers (pH 1–13) with HPLC monitoring. Fluorine substitution may enhance hydrolytic resistance compared to non-fluorinated analogs .
  • Light sensitivity : Conduct UV-Vis exposure trials to detect photodegradation byproducts.

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reactivity and ring strain of this compound?

Methodological Answer: Contradictions in reactivity (e.g., unexpected ring-opening or substitution patterns) can be addressed via:

  • Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and compare activation energies for competing pathways .
  • Molecular dynamics simulations : Predict solvation effects and conformational preferences influencing reactivity.
  • Data integration : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to validate hypotheses. For example, fluorine’s electronegativity may reduce ring strain, altering nucleophilic attack sites .

Q. What experimental and computational strategies can resolve ambiguities in spectral assignments for this compound derivatives?

Methodological Answer:

  • 2D NMR techniques (e.g., HSQC, HMBC): Resolve overlapping signals in crowded spectra.
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 15N^{15}\text{N} labels to track specific atoms during derivatization.
  • Machine learning : Train models on fluorinated compound databases to predict spectral patterns. Tools like ICReDD’s reaction path search algorithms can prioritize plausible structures .

Q. How can the biological activity of this compound be rationally explored using structure-activity relationship (SAR) studies?

Methodological Answer:

  • Enzyme inhibition assays : Screen against targets like kinases or proteases, leveraging fluorine’s hydrogen-bond mimicry.
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes. Compare with salicylic acid derivatives, where fluorine enhances lipophilicity and target engagement .
  • Metabolic profiling : Assess stability in liver microsomes to identify metabolic hotspots for further fluorination or structural modification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.